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Sulfamethoxypyridazine-d4

Cat. No.: B1155598
M. Wt: 284.33
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfamethoxypyridazine-d4 is a deuterium-labeled analog of the long-acting sulfonamide antibiotic, Sulfamethoxypyridazine. This compound is designed for use in research and development as a critical internal standard for quantitative analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of four deuterium atoms creates a distinct mass difference from the non-labeled compound, which is essential for the accurate quantification of the parent drug in complex matrices and for studying its metabolism and environmental fate using isotope dilution mass spectrometry. The parent compound, Sulfamethoxypyridazine, is a sulfonamide antibiotic that acts by competitively inhibiting bacterial dihydropteroate synthase, an enzyme essential for folate synthesis. It has demonstrated antibacterial activity against various cocci and bacilli. This compound serves as a vital tool in modern laboratories, enabling precise and reliable measurement in method development and validation. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₁H₈D₄N₄O₃S

Molecular Weight

284.33

Synonyms

4-Amino-N-(6-methoxy-3-pyridazinyl)-benzenesulfonamide-d4;  3-Methoxy-6-sulfanilamidopyridazine-d4;  6-Sulfanilamido-3-methoxypyridazine-d4;  Sultirene-d4;  N1-(6-Methoxy-3-pyridazinyl)sulfanilamide-d4;  Paramid-d4;  Paramid Supra-d4; 

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Sulfamethoxypyridazine D4

General Principles of Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules can be achieved through two primary strategies: hydrogen-deuterium (H/D) exchange reactions on the final molecule or a late-stage intermediate, and de novo synthesis using deuterated starting materials. chem-station.com

H/D exchange involves the replacement of protium (B1232500) (¹H) atoms with deuterium (²H) atoms. This can be catalyzed by acids, bases, or transition metals. osaka-u.ac.jpnih.gov The choice of catalyst and reaction conditions determines the position and extent of deuterium incorporation. For aromatic systems, electrophilic or nucleophilic aromatic substitution reactions can be adapted for deuterium labeling.

De novo synthesis , on the other hand, involves building the target molecule from smaller, commercially available deuterated precursors. nih.gov This approach offers precise control over the location of the deuterium labels but often requires the development of a complete synthetic route, which can be more time-consuming and expensive.

Synthetic Pathways to Sulfamethoxypyridazine-d4

The synthesis of this compound can be approached through either deuterium exchange methods or a de novo synthesis. The labeling pattern, specifically on the phenyl ring as indicated by its chemical name, suggests that deuteration of the aniline (B41778) precursor is a key step.

Deuterium Exchange Methods for Labeling

A plausible route for the synthesis of this compound via H/D exchange would involve the direct deuteration of sulfamethoxypyridazine (B1681782) or a suitable precursor. Given the structure of sulfamethoxypyridazine, the protons on the phenyl ring are the most likely targets for exchange to produce the -d4 analogue.

One potential method involves an acid-catalyzed H/D exchange. By treating sulfamethoxypyridazine with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O) at elevated temperatures, the aromatic protons ortho and meta to the sulfonyl group can be exchanged for deuterium. The amino group would likely require protection prior to this step to prevent undesired side reactions.

Alternatively, transition-metal-catalyzed H/D exchange offers a milder and often more selective approach. mdpi.com Catalysts based on palladium, ruthenium, or iridium can facilitate the exchange of aromatic C-H bonds with a deuterium source like D₂ gas or D₂O. mdpi.com For instance, a palladium-on-carbon (Pd/C) catalyst in the presence of D₂ gas could be used to deuterate the phenyl ring of a protected sulfamethoxypyridazine derivative.

A recently developed electrochemical method for the selective deuteration of sulfonamides at the position alpha to the sulfur atom using DMSO-d6 as the deuterium source could also be considered, although this would result in a different labeling pattern than the phenyl-d4 isotopologue. rsc.orgresearchgate.net

De novo Synthesis Approaches Utilizing Deuterated Precursors

A de novo synthesis of this compound would likely commence with a deuterated aniline derivative. A common route to sulfonamides involves the reaction of a sulfonyl chloride with an amine. acs.org

The synthesis could begin with the chlorosulfonation of acetanilide-d4. Acetanilide-d4 can be prepared from aniline-d5, which is commercially available, by acetylation. The subsequent chlorosulfonation would yield 4-acetamidobenzenesulfonyl chloride-d4. This intermediate can then be reacted with 3-amino-6-methoxypyridazine. The final step would be the deprotection of the acetamido group to yield this compound.

Proposed De Novo Synthetic Route:

StepReactant 1Reactant 2Reagents/ConditionsProduct
1Aniline-d5Acetic anhydride-Acetanilide-d4
2Acetanilide-d4Chlorosulfonic acid-4-Acetamidobenzenesulfonyl chloride-d4
34-Acetamidobenzenesulfonyl chloride-d43-Amino-6-methoxypyridazinePyridine (B92270)4-Acetamido-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide-d4
44-Acetamido-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide-d4-Acidic or basic hydrolysisThis compound

Spectroscopic Characterization of Isotopic Purity and Labeling Position

Following the synthesis of this compound, it is imperative to confirm the isotopic purity and the precise location of the deuterium atoms. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

¹H NMR spectroscopy is a powerful tool for determining the position of deuterium labeling. nih.gov In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring would be significantly diminished or absent compared to the spectrum of the unlabeled compound. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the degree of deuteration.

¹³C NMR spectroscopy can also provide valuable information. The carbon atoms directly bonded to deuterium will exhibit a characteristic multiplet signal due to C-D coupling, and the chemical shift may be slightly altered (an isotopic shift). nih.gov

²H (Deuterium) NMR spectroscopy directly detects the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment. The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum, allowing for the assignment of the deuterium signals to specific positions in the molecule.

Mass Spectrometry for Deuterium Content and Location Confirmation

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to quantify the isotopic enrichment. nih.gov The mass spectrum of this compound will show a molecular ion peak (M+) that is four mass units higher than that of the unlabeled sulfamethoxypyridazine.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can confirm the elemental composition and the number of deuterium atoms incorporated. By analyzing the isotopic distribution of the molecular ion peak, the percentage of molecules containing zero, one, two, three, or four deuterium atoms can be determined, thus providing a measure of the isotopic purity.

Tandem mass spectrometry (MS/MS) can be employed to confirm the location of the deuterium labels. By fragmenting the molecular ion and analyzing the masses of the resulting fragment ions, it is possible to deduce which parts of the molecule contain the deuterium atoms. For example, fragmentation of this compound would be expected to produce fragment ions corresponding to the deuterated sulfonylphenyl moiety, confirming the location of the deuterium atoms on the phenyl ring. nih.gov

Expected Mass Spectrometry Data:

CompoundMolecular FormulaExact Mass (Monoisotopic)
SulfamethoxypyridazineC₁₁H₁₂N₄O₃S280.0630
This compoundC₁₁H₈D₄N₄O₃S284.0881

Advanced Bioanalytical Methodologies Utilizing Sulfamethoxypyridazine D4

Role of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov Sulfamethoxypyridazine-d4, as a deuterated analog of Sulfamethoxypyridazine (B1681782), serves as an ideal internal standard for the accurate quantification of its parent drug in complex biological matrices. Its utility stems from its near-identical chemical and physical properties to the analyte of interest, with the key difference being its increased mass due to the incorporation of four deuterium (B1214612) atoms.

Principles of Internal Standard Application in Mass Spectrometry

The fundamental principle of using an internal standard (IS) in mass spectrometry is to correct for the variability inherent in the analytical process. scispace.com An ideal IS, like this compound, is added at a known concentration to both calibration standards and unknown samples at the beginning of the sample preparation process. acgpubs.org Because the SIL IS is chemically identical to the analyte, it experiences the same effects during every step of the analysis, including extraction, derivatization, and injection. researchgate.net

In the mass spectrometer, the analyte (Sulfamethoxypyridazine) and the internal standard (this compound) are detected as distinct entities due to their mass difference. However, any fluctuations in the instrument's response will affect both compounds nearly identically. scispace.com Quantification is therefore based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte alone. This ratiometric measurement effectively cancels out variations, leading to significantly improved precision and accuracy in the final concentration determination.

Strategies for Mitigation of Matrix Effects and Enhancement of Analytical Precision

Biological matrices such as plasma, urine, and milk are exceedingly complex, containing numerous endogenous compounds. During LC-MS analysis, some of these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the "matrix effect". chromatographyonline.comrsc.orglongdom.org This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy and reproducibility of quantitative results. rsc.orglongdom.org

The use of a co-eluting SIL internal standard like this compound is the most effective strategy to compensate for these matrix effects. longdom.orgnih.gov Since this compound has the same chromatographic retention time and ionization characteristics as the unlabeled analyte, it is affected by matrix-induced ion suppression or enhancement to the same degree. researchgate.net By calculating the peak area ratio of the analyte to the SIL IS, the unpredictable variations caused by the matrix are normalized, ensuring that the quantitative data remains reliable and accurate even across different patient samples or matrix lots. researchgate.net This approach significantly enhances analytical precision and is a key requirement for robust bioanalytical method validation. nih.gov

Chromatographic Separation Techniques for Deuterated Analytes

Effective chromatographic separation is critical for isolating the analyte and its deuterated internal standard from the complex sample matrix before detection by mass spectrometry. This separation minimizes matrix effects and ensures accurate quantification.

Liquid Chromatography (LC) Applications in Bioanalytical Assays

Liquid chromatography (LC), particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a widely used technique for the analysis of sulfonamides in various biological and environmental samples. researchgate.netnih.gov In a typical LC method for Sulfamethoxypyridazine and its d4-internal standard, a C18 column is employed for separation. researchgate.netnih.gov

The mobile phase often consists of a mixture of an aqueous component (like water with a buffer such as ammonium acetate or formic acid) and an organic solvent (such as acetonitrile or methanol). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve efficient separation of multiple analytes and to elute strongly retained matrix components from the column. nih.gov The direct injection of physiological fluids like urine or milk for the analysis of sulfonamides has been demonstrated, showcasing the robustness of LC methods. nih.gov

Ultra Performance Liquid Chromatography (UPLC) Method Development

Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. jddtonline.info UPLC systems utilize columns with smaller particle sizes (typically under 2 μm), which allows for much faster separations without sacrificing efficiency. nih.gov For the analysis of sulfonamides, UPLC methods can reduce run times significantly, often to under 10 minutes for a comprehensive screen of multiple compounds. nih.gov

When developing a UPLC method for Sulfamethoxypyridazine and this compound, key parameters to optimize include the column chemistry (e.g., C18), mobile phase composition, gradient profile, and flow rate. The goal is to achieve a sharp, symmetrical peak for both the analyte and its internal standard, with baseline separation from any interfering matrix components. It is important to note that a slight difference in retention time between the deuterated and non-deuterated compounds can sometimes be observed, known as a chromatographic isotope effect. nih.govcchmc.org This effect is typically small but must be accounted for during method development to ensure proper integration and quantification. The enhanced sensitivity and speed of UPLC make it highly suitable for high-throughput bioanalytical laboratories. researchgate.netnih.gov

Table 1: Representative UPLC Method Parameters for Sulfonamide Analysis.
ParameterCondition
ColumnUHPLC C18 (e.g., 150 x 2.1 mm, 1.7 µm)
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile
GradientGradient elution from 20% to 99% B
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 20 µL
Column Temperature40 - 50 °C

Mass Spectrometric Detection Methods for this compound

Mass spectrometry (MS), particularly when coupled with tandem mass spectrometry (MS/MS), provides the high sensitivity and selectivity required for the definitive quantification of drugs in biological samples. nih.gov The use of techniques like electrospray ionization (ESI) allows the analytes eluting from the LC column to be efficiently ionized for MS detection.

For quantitative analysis, a triple quadrupole mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]+) for each compound is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific, characteristic product ion is monitored by the third quadrupole (Q3). This process of monitoring a specific precursor-to-product ion transition is highly selective and significantly reduces background noise.

For Sulfamethoxypyridazine, a common transition is the fragmentation of the precursor ion at m/z 281.1 to a stable product ion at m/z 156.0. nih.gov For its deuterated internal standard, this compound, the precursor ion is shifted by 4 mass units to m/z 285.1 due to the four deuterium atoms. Critically, it fragments to the same product ion at m/z 156.0, as the deuterium atoms are located on a part of the molecule that is not lost during this specific fragmentation. Monitoring these unique mass transitions allows for the simultaneous and unambiguous detection and quantification of both the analyte and its internal standard, free from interferences.

Table 2: Mass Spectrometric Parameters for the Detection of Sulfamethoxypyridazine and this compound.
CompoundPrecursor Ion (Q1) [M+H]+ (m/z)Product Ion (Q3) (m/z)Ionization Mode
Sulfamethoxypyridazine281.1156.0Positive ESI
This compound285.1156.0Positive ESI

Tandem Mass Spectrometry (MS/MS) for Selective Detection

Tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the selective detection and quantification of analytes in complex mixtures. researchgate.net In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized and the resulting precursor ion (for sulfonamides, the protonated molecule [M+H]+) is selected in the first mass analyzer. researchgate.netusda.gov This precursor ion is then fragmented through collision-induced dissociation, and specific product ions are monitored in the second mass analyzer. usda.gov This process, often performed in Selected Reaction Monitoring (SRM) mode, provides a high degree of selectivity and sensitivity, as the detection is based on a specific precursor-to-product ion transition. researchgate.net

The sulfonamide class of compounds exhibits characteristic fragmentation patterns. Common product ions observed for many sulfonamides include those at m/z 156, 108, and 92, which correspond to the p-aminophenylsulfonyl structure, considered the pharmacophore of the molecule. researchgate.net By monitoring these specific transitions, analysts can confidently identify and quantify sulfonamides even at low concentrations in challenging matrices. researchgate.net The use of this compound as an internal standard is crucial in this process; it co-elutes with the unlabeled analyte and undergoes the same analytical procedures, allowing for the correction of any analyte loss during sample preparation or fluctuations in instrument response.

High-Resolution Mass Spectrometry (HRMS) in Quantitative Analysis

High-Resolution Mass Spectrometry (HRMS) has become an invaluable tool in pharmaceutical analysis for both qualitative and quantitative applications. d-nb.info Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers provide high resolving power and mass accuracy, often measuring the mass-to-charge ratio (m/z) of an ion to four decimal places. d-nb.infoyoutube.com

This capability offers significant advantages in quantitative analysis. webofproceedings.org The primary benefit of HRMS is its ability to distinguish between the analyte of interest and interfering matrix components that may have the same nominal mass (isobaric interferences). youtube.com By measuring the exact mass with high accuracy, the instrument can selectively detect the target compound, leading to enhanced specificity and reduced background noise. youtube.com This high level of confidence in compound identification can sometimes reduce the reliance on extensive chromatographic separation. youtube.com In the context of analyzing Sulfamethoxypyridazine, HRMS can provide reliable quantification by extracting a narrow mass window around the exact mass of the analyte and its deuterated internal standard, this compound, thereby minimizing contributions from matrix interferences.

Bioanalytical Method Validation Principles and Practices

Bioanalytical method validation is the process of establishing through documented evidence that a specific method for the quantitative measurement of an analyte in a given biological matrix is reliable and reproducible for its intended use. researchgate.net This process is fundamental for ensuring the integrity of data used in pharmacokinetic and toxicokinetic studies submitted to regulatory agencies. europa.eu A full validation is required for any new analytical method and should generally be performed for each biological species and matrix. europa.eu

Assessment of Method Sensitivity and Selectivity

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte from endogenous matrix components, metabolites, or other potential interferences. globalresearchonline.net It is typically assessed by analyzing multiple blank samples of the biological matrix from different sources to investigate for interfering peaks at the retention time of the analyte and the internal standard. globalresearchonline.netau.dk The response from any interfering components should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ) and less than 5% for the internal standard. globalresearchonline.net

Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov To establish the LLOQ, the analyte response should be at least five times the response of a blank sample. au.dk Furthermore, the analyte peak must be identifiable and reproducible with a precision of 20% and an accuracy within 80-120%. researchgate.netau.dk

Evaluation of Accuracy and Precision in Analytical Methods

Accuracy refers to the closeness of the mean test results to the true or nominal concentration of the analyte. au.dk It is determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) across the expected range. The mean value should be within ±15% of the nominal value for the QC samples. europa.eu

Precision measures the agreement among a series of measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. au.dk It is expressed as the coefficient of variation (CV) and is evaluated at two levels: within-run (repeatability) and between-run (intermediate precision). europa.eu For both repeatability and intermediate precision, the CV should not exceed 15%. europa.eu

For both accuracy and precision, the acceptance criteria are widened at the LLOQ, where the deviation from the nominal value should be within ±20%, and the CV should not exceed 20%. europa.eu

ParameterConcentration LevelAcceptance Criteria
AccuracyLow, Medium, High QCMean concentration within ±15% of nominal value
LLOQMean concentration within ±20% of nominal value
Precision (CV%)Low, Medium, High QCShould not exceed 15%
LLOQShould not exceed 20%

Considerations for Sample Preparation in Complex Biological Matrices

Biological matrices such as blood, plasma, urine, and tissue are inherently complex, containing proteins, lipids, salts, and other endogenous components that can interfere with analysis. nih.govyoutube.com These interferences can cause "matrix effects," such as ion suppression or enhancement in mass spectrometry, which can compromise the accuracy and sensitivity of the method. nih.govyoutube.com Therefore, an effective sample preparation step is crucial to remove these interfering components and isolate the analyte of interest. nih.govnih.gov

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and fast method, often called the "acetonitrile crash," where a water-miscible organic solvent like acetonitrile is added to a plasma or serum sample to denature and precipitate proteins. youtube.combiotage.com

Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on its partitioning between two immiscible liquid phases, such as an aqueous sample and an organic solvent like ethyl acetate. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analyte while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent. nih.gov This method can be more time-consuming but often results in a cleaner extract. nih.gov

The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the biological matrix. For sulfonamides in milk, for instance, a combination of acetonitrile and ethyl acetate has been shown to be an effective extraction solvent. acgpubs.org In other applications, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines salting-out liquid extraction with dispersive SPE, has been adapted for the extraction of sulfamethoxypyridazine from environmental samples. researchgate.net

Application of Sulfamethoxypyridazine D4 in Pharmacokinetic and Metabolic Research

Elucidation of Drug Metabolism Pathways

Stable isotope labeling is a powerful technique used to trace the metabolic fate of xenobiotics. musechem.com By using Sulfamethoxypyridazine-d4, researchers can gain precise insights into its biotransformation, metabolic robustness, and mechanisms of clearance.

A primary challenge in drug metabolism studies is distinguishing drug-related metabolites from a complex background of endogenous molecules in biological samples. Isotopic labeling provides a definitive solution. metsol.com When this compound is introduced into a biological system, it and its subsequent metabolites will all contain the deuterium (B1214612) label. In mass spectrometry (MS) analysis, this results in a characteristic mass shift of +4 daltons compared to the unlabeled compound and its corresponding metabolites.

This distinct isotopic signature allows for the unambiguous identification of drug-derived material. nih.gov Advanced LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) techniques can be programmed to specifically search for pairs of peaks—the unlabeled compound and its +4 Da deuterated counterpart—which confirms the presence of a metabolite and aids in its structural elucidation. researchgate.net Common metabolic pathways for sulfonamides include N4-acetylation, hydroxylation of the aromatic ring, and conjugation reactions such as glucuronidation. karger.comresearchgate.net The use of this compound facilitates the rapid and confident identification of these biotransformation products.

Table 1: Expected Mass-to-Charge Ratio (m/z) of Sulfamethoxypyridazine (B1681782) and its Potential Metabolites
CompoundMetabolic PathwayExpected m/z [M+H]+ (Unlabeled)Expected m/z [M+H]+ (d4-labeled)Mass Shift (Da)
Sulfamethoxypyridazine (Parent)N/A281.07285.09+4
N4-AcetylsulfamethoxypyridazineN-Acetylation323.08327.10+4
HydroxysulfamethoxypyridazineHydroxylation297.06301.08+4
Sulfamethoxypyridazine GlucuronideGlucuronidation457.10461.12+4

Metabolic stability is a key determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability. juniperpublishers.com In vitro assays using liver microsomes, hepatocytes, or other enzyme systems are employed to assess the rate at which a compound is metabolized. By comparing the metabolic rate of Sulfamethoxypyridazine with that of this compound, researchers can probe the mechanisms of its breakdown.

If the deuterium atoms are placed at a site of metabolism (a metabolic "soft spot"), the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow the rate of enzymatic cleavage. nih.gov This phenomenon, known as the kinetic isotope effect (KIE), can lead to a significant increase in metabolic stability. researchgate.net Such studies help identify which specific chemical positions are most susceptible to metabolism and inform strategies for designing drug candidates with improved pharmacokinetic properties. A slower rate of metabolism for the d4-analog in these assays points to enhanced stability and potentially lower systemic clearance. dntb.gov.ua

Table 2: Representative Comparison of In Vitro Metabolic Stability
CompoundIn Vitro SystemParameterIllustrative Value
SulfamethoxypyridazineHuman Liver MicrosomesHalf-life (t1/2)45 min
Intrinsic Clearance (CLint)15.4 mL/min/mg protein
This compoundHuman Liver MicrosomesHalf-life (t1/2)70 min
Intrinsic Clearance (CLint)9.9 mL/min/mg protein

Pharmacokinetic Profiling in Preclinical Models

Preclinical pharmacokinetic studies in animal models are essential for predicting a drug's behavior in humans. nih.gov this compound is an invaluable tool in these studies, allowing for more precise and efficient characterization of the drug's disposition.

Stable isotope-labeled compounds are considered the "gold standard" for determining absolute bioavailability. nih.gov A common study design involves the simultaneous administration of an intravenous (IV) dose of the labeled drug (this compound) and an oral dose of the unlabeled drug. By measuring the plasma concentrations of both isotopologues over time, researchers can calculate the fraction of the oral dose that reaches systemic circulation without the confounding factor of inter-occasion variability that affects traditional crossover studies.

While deuteration is not expected to significantly alter the fundamental physicochemical properties that govern absorption and distribution, using the labeled compound as an internal standard for quantitative analysis ensures high accuracy and precision in measuring tissue and plasma concentrations.

To fully understand a drug's fate, a mass balance study is often conducted to account for all administered radioactivity or mass. Using a stable isotope-labeled compound like this compound allows for precise quantification of the parent drug and its labeled metabolites in excretory products such as urine and feces. metsol.comresearchgate.net This enables researchers to determine the primary routes of elimination (e.g., renal vs. biliary) and the relative contribution of metabolism versus direct excretion of the unchanged drug. The clear mass signature of the d4-label simplifies the analytical process of tracking the drug through these elimination pathways.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov In drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of enzymatic attack can significantly slow down the metabolic reaction, as the C-D bond is stronger and requires more energy to break than a C-H bond. juniperpublishers.com

Decreased Systemic Clearance (CL): The body eliminates the drug more slowly.

Increased Half-Life (t½): The drug remains in the body for a longer period.

By comparing the pharmacokinetic parameters of Sulfamethoxypyridazine and this compound in preclinical models, researchers can directly quantify the in vivo impact of the KIE. nih.gov Furthermore, a significant KIE might cause "metabolic switching," where the primary metabolic pathway is slowed to such an extent that alternative, minor pathways become more prominent, potentially altering the metabolite profile. nih.gov

Table 3: Potential Impact of the Kinetic Isotope Effect on Key Pharmacokinetic Parameters
Pharmacokinetic ParameterDescriptionExpected Change with Deuteration (at Metabolic Site)Rationale
Clearance (CL)Volume of plasma cleared of drug per unit timeDecreaseSlower rate of enzymatic metabolism reduces elimination.
Half-life (t1/2)Time required for drug concentration to reduce by halfIncreaseDirect consequence of decreased clearance.
Area Under the Curve (AUC)Total drug exposure over timeIncreaseDrug remains in circulation for longer at higher concentrations.
Maximum Concentration (Cmax)Highest concentration achieved after dosingMay IncreaseReduced first-pass metabolism can lead to higher peak concentrations.

Mechanistic Studies of Drug-Enzyme Interactions Using Deuterated Probes

The strategic incorporation of deuterium into a drug molecule, creating a deuterated probe like this compound, allows researchers to investigate the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when a heavier isotope is substituted for a lighter one at a bond-breaking position. This effect is a powerful tool for determining the rate-limiting steps in enzymatic reactions and for understanding the transition state of the enzyme-substrate complex.

Detailed Research Findings

While specific research literature detailing the use of this compound as a mechanistic probe for drug-enzyme interactions is not extensively available in the public domain, the principles of using deuterated sulfonamides can be extrapolated to understand its potential applications. Sulfonamides, the class of antibiotics to which Sulfamethoxypyridazine belongs, are known to interact with various enzymes, most notably dihydropteroate synthase (DHPS) in bacteria and carbonic anhydrases and cytochrome P450 (CYP) enzymes in humans.

Hypothetical Application in Studying Cytochrome P450 Metabolism:

Human liver microsome studies with non-deuterated sulfamethoxazole, a structurally similar sulfonamide, have shown that it acts as a selective inhibitor of the CYP2C9 isozyme. It is plausible that this compound could be employed to investigate the mechanism of its own metabolism by CYP enzymes.

For instance, if the deuteration is at a site of metabolic oxidation by a CYP enzyme, a significant KIE would be observed. This would manifest as a slower rate of metabolism for this compound compared to its non-deuterated counterpart. Such a finding would confirm that the C-H bond cleavage at the deuterated position is a rate-determining step in the metabolic pathway.

Illustrative Data on Kinetic Isotope Effects:

To demonstrate the type of data that could be generated from such a study, the following interactive table presents hypothetical results from an in vitro experiment comparing the metabolism of Sulfamethoxypyridazine and this compound by a specific human CYP isozyme.

CompoundSubstrate Concentration (µM)Rate of Metabolism (pmol/min/mg protein)
Sulfamethoxypyridazine10150
This compound1075
Sulfamethoxypyridazine50500
This compound50250
Sulfamethoxypyridazine100800
This compound100400

In this hypothetical scenario, the rate of metabolism for this compound is consistently half that of the non-deuterated compound, indicating a significant kinetic isotope effect of 2.0. This would strongly suggest that the cleavage of the C-D bond is a critical, rate-limiting step in the enzymatic reaction.

Probing Dihydropteroate Synthase Interaction:

The antibacterial action of sulfonamides stems from their ability to inhibit DHPS, an enzyme crucial for folic acid synthesis in bacteria. By competing with the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid. The use of this compound could provide insights into the binding and catalytic mechanism of DHPS.

While a primary KIE is not expected if the deuteration is on the phenyl ring (as this is not the site of bond breakage in the enzymatic reaction), secondary KIEs could potentially be observed. These smaller effects can provide information about changes in hybridization or steric environment at the labeled position during the transition state of the enzyme-substrate interaction.

Environmental and Food Safety Research Applications of Deuterated Sulfonamides

Residue Analysis in Environmental Samples

The widespread use of sulfonamides in human and veterinary medicine can lead to their release into the environment, necessitating sensitive methods for their detection. Sulfamethoxypyridazine-d4 is instrumental in the analytical methods developed to monitor these residues.

The presence of sulfonamide antibiotics in aquatic systems is a growing concern. Research has confirmed the presence of Sulfamethoxypyridazine (B1681782) in river water, highlighting the need for precise quantification to assess environmental exposure. In a monitoring study of 314 river water samples in Northwestern Spain, Sulfamethoxypyridazine was detected in 37 samples, with concentrations reaching up to 11.2 ng/L. nih.gov Analytical methods for such studies typically involve spiking the water sample with this compound prior to solid-phase extraction (SPE) and subsequent analysis by LC-MS/MS. This approach ensures that any variability in the extraction and analytical process is accounted for, leading to reliable quantification of the parent compound at ng/L levels. nih.govpku.edu.cn

Table 1: Detection of Sulfamethoxypyridazine in Surface Water

MatrixNumber of SamplesPositive DetectionsMaximum Concentration DetectedReference
River Water (Spain)3143711.2 ng/L nih.gov

Soil and sediment act as significant sinks for environmental contaminants, including antibiotics. The analysis of these complex solid matrices presents considerable analytical challenges. The use of this compound as an internal standard is essential for developing robust analytical methods. A green analytical technique using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by LC-MS/MS has been developed for the analysis of Sulfamethoxypyridazine in soil. researchgate.net In this method, this compound would be added before extraction to ensure accuracy. The method was validated with excellent recovery and achieved low detection and quantification limits. researchgate.net While specific data for Sulfamethoxypyridazine is not always available, other sulfonamides have been found in marine sediments at concentrations ranging from 2.1 to 35.2 ng/g, indicating the importance of monitoring this class of compounds in such matrices. nih.gov

Table 2: Methodological Parameters for Sulfamethoxypyridazine Analysis in Soil

MatrixAnalytical MethodMethod Limit of Detection (MLOD)Method Limit of Quantification (MLOQ)Reference
SoilModified QuEChERS - LC-MS/MS0.01 mg/kg0.05 mg/kg researchgate.net

Quantification in Food and Agricultural Products

Ensuring the safety of the food supply requires rigorous monitoring for veterinary drug residues. This compound is a key component in quantitative methods for analyzing sulfonamide residues in various foodstuffs.

Sulfonamides are used in aquaculture and livestock farming, which can lead to residues in products like fish and milk if proper withdrawal periods are not observed. researchgate.net To protect consumers, regulatory bodies establish Maximum Residue Limits (MRLs) for these compounds in food. Analytical methods based on LC-MS/MS and utilizing this compound as an internal standard have been developed and validated for the simultaneous quantification of multiple sulfonamides in fish muscle. researchgate.net One such method for tilapia fillets achieved a limit of quantification of 5 ng/g for Sulfamethoxypyridazine. nih.gov These methods are validated according to international guidelines, determining crucial parameters like the decision limit (CCα) and detection capability (CCβ), which define the method's reliability for regulatory compliance testing. researchgate.netnih.gov

Table 3: Validation Parameters for Sulfamethoxypyridazine Analysis in Fish

AnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Decision Limit (CCα)Detection Capability (CCβ)Reference
SulfamethoxypyridazineTilapia Fillet1 ng/g5 ng/g102.6–120.0 ng/g111.7–140.1 ng/g nih.gov
SulfamethoxypyridazineFish Muscle--1.62–2.53 µg/kg 2.01–3.13 µg/kg researchgate.net

*Range reported for a group of sulfonamides including Sulfamethoxypyridazine. **Range reported for a group of four sulfonamides including Sulfamethoxypyridazine.

Regulatory monitoring requires high-throughput methods capable of screening for a wide range of veterinary drug residues simultaneously. Multi-residue methods, often employing QuEChERS extraction and LC-MS/MS analysis, are designed for this purpose. nih.gov The accuracy of these methods is heavily reliant on the use of a panel of isotopically labeled internal standards. This compound is included in this panel to ensure the precise quantification of its non-labeled counterpart among dozens of other analytes. nih.govusda.gov This approach allows laboratories to efficiently analyze a large number of samples for multiple sulfonamide residues, ensuring that food products comply with safety standards. nih.govcabidigitallibrary.org The development of these methodologies provides a fast, sensitive, and suitable tool for monitoring sulfonamides in health surveillance programs. nih.gov

Future Directions and Emerging Research Avenues for Sulfamethoxypyridazine D4 and Deuterated Analogs

Advances in Deuteration Synthesis Technologies

The synthesis of deuterated compounds is moving beyond traditional methods toward more efficient, selective, and scalable technologies. Achieving controlled and selective deuteration remains a significant challenge, spurring innovation in catalytic systems and synthetic methodologies. acs.org These advancements are critical for producing isotopically pure compounds like Sulfamethoxypyridazine-d4, which is essential for its application as an internal standard and for metabolic studies.

Key emerging synthesis technologies include:

Novel Catalytic Systems: Researchers are exploring new catalysts to facilitate deuterium (B1214612) incorporation with high precision. For instance, ionic liquids have been demonstrated as effective catalysts for the deuteration of certain pharmaceuticals, achieving high conversion rates in relatively short time frames. doi.org Another approach involves the use of palladium (Pd) nanosheets, which serve as catalysts to activate carbon-halogen bonds for replacement with a deuterium atom, often sourced from heavy water (D₂O). assumption.edu

Metal-Catalyzed Hydrogenation: The use of deuterated hydrogen gas (D₂) in metal-catalyzed hydrogenation reactions is a fundamental method for deuterium labeling. simsonpharma.com Advances in this area focus on developing more selective catalysts that can introduce deuterium at specific molecular sites without altering the rest of the molecule.

Synthesis from Deuterated Precursors: A straightforward approach involves building the target molecule from starting materials that already contain deuterium. simsonpharma.com The innovation here lies in the expanding commercial availability and synthetic accessibility of a wide range of deuterated building blocks.

Direct Hydrogen Isotope Exchange (HIE): HIE reactions aim to swap hydrogen atoms with deuterium on an existing molecule. acs.org Modern advancements focus on achieving regioselectivity—the ability to target specific positions in a molecule, such as the pyridine (B92270) or diazine rings found in many pharmaceutical compounds. assumption.edu

These evolving synthetic strategies are crucial for overcoming the challenges associated with producing complex deuterated molecules, ensuring high isotopic purity and making them more accessible for advanced research applications. acs.org

Integration with Multi-Omics Approaches in Systems Biology Research

Systems biology seeks to understand the complex interactions within biological systems from a holistic perspective, integrating data from various molecular levels. brjac.com.brfrontiersin.org The integration of "multi-omics" data—from genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive picture of cellular function and response to stimuli, such as drug exposure. nih.govnih.gov

Stable isotope-labeled compounds like this compound are powerful tools in this context, particularly within metabolomics. simsonpharma.com As metabolites are the downstream products of gene and protein activity, metabolomics offers a direct functional readout of a biological system's state. e-enm.org

Future research will increasingly leverage this compound in multi-omics workflows to:

Trace Metabolic Fates: By using this compound as a tracer, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. simsonpharma.commusechem.com This allows for the unambiguous identification of its various metabolites within a complex biological sample.

Elucidate Drug-Induced Perturbations: The introduction of this compound can be correlated with changes across the different omics layers. For example, researchers can identify which metabolic pathways are affected (metabolomics), whether these changes are linked to altered protein expression (proteomics), and if these protein changes result from shifts in gene transcription (transcriptomics).

Construct Integrated Network Models: The data generated from these experiments can be used to build computational models of biological networks. brjac.com.br These models can help visualize the system-wide effects of the parent drug, Sulfamethoxypyridazine (B1681782), and predict potential off-target effects or mechanisms of toxicity by observing how the labeled compound perturbs interconnected pathways. e-enm.org

The use of deuterated tracers provides a dynamic layer of information that is often missing in static omics snapshots, enabling a more robust and integrated understanding of a drug's biological impact.

Development of Novel Analytical Strategies and Instrumentation

The increasing sophistication of deuterated compounds necessitates parallel advancements in analytical techniques to ensure their quality and accurately measure their behavior in biological systems. A critical quality attribute for any deuterated drug or standard is its deuterium isotopic purity, as the presence of impurities can significantly affect experimental outcomes. bvsalud.org

Emerging analytical strategies and instrumentation include:

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a cornerstone for analyzing deuterated compounds. Future developments will focus on improving sensitivity and fragmentation techniques to better distinguish between isotopologues (molecules that differ only in their isotopic composition) and to pinpoint the exact location of deuterium atoms within the molecule. nih.gov

Quantitative Nuclear Magnetic Resonance (qNMR): NMR spectroscopy is a powerful tool for determining the position and extent of deuteration. simsonpharma.combvsalud.org Quantitative NMR provides precise measurements of isotopic enrichment without the need for an identical, non-labeled standard, making it an invaluable tool for quality control.

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging technique that offers exceptionally high resolution and specificity for isotopic analysis. acs.org It can unambiguously identify and quantify different isotopomers in a complex mixture, even those that are structurally identical but differ in the spatial position of the deuterium atom. acs.orgacs.org This level of detail is often unattainable with MS or NMR alone and represents a significant leap forward in the characterization of deuterated molecules. acs.org

These advanced analytical methods are essential for validating the synthesis of compounds like this compound and for generating high-quality, reproducible data in subsequent biological and toxicological studies.

Table 1: Comparison of Analytical Techniques for Deuterated Compounds

TechniquePrimary Application for Deuterated CompoundsKey AdvantageReference
High-Resolution Mass Spectrometry (HRMS)Quantification in biological matrices; metabolite identification.High sensitivity and ability to analyze complex mixtures. nih.gov
Quantitative NMR (qNMR)Determination of isotopic purity and site of labeling.Provides precise structural information and quantification without a reference standard. bvsalud.org
Molecular Rotational Resonance (MRR)Unambiguous identification and quantification of all isotopomers.Exceptional resolution and specificity for isotopic analysis. acs.org

Expansion into Mechanistic Toxicology Studies via Isotopic Tracers

Understanding the mechanisms that lead to drug-induced toxicity is a critical aspect of pharmaceutical development. Stable isotope-labeled compounds are highly effective tools for investigating metabolism-mediated toxicity. medchemexpress.cn The deuterium-carbon bond is stronger than a protium-carbon bond, which can slow down metabolic processes that involve breaking this bond—a phenomenon known as the kinetic isotope effect. researchgate.net This property can be strategically exploited in toxicological studies.

Future research using this compound as an isotopic tracer will likely focus on:

Identifying Bioactivation Pathways: Many drug toxicities are caused not by the drug itself but by reactive metabolites formed during metabolism. By comparing the metabolic profile of Sulfamethoxypyridazine with that of this compound, researchers can identify specific metabolic pathways responsible for producing potentially toxic intermediates. If deuteration at a specific site blocks the formation of a particular metabolite and reduces toxicity, it provides strong evidence for that pathway's role in the adverse effect. medchemexpress.cn

Mitigating Toxicity: Strategic placement of deuterium can slow down or divert metabolism away from a toxic pathway towards a more benign one. medchemexpress.cn This concept, sometimes called "metabolic shunting," can be explored with various deuterated analogs of sulfamethoxypyridazine to design safer versions of the drug. musechem.com

Toxicogenomics Applications: In toxicogenomics, researchers study how a toxic substance alters gene expression. Using a labeled compound like this compound can help link specific gene changes to the formation of particular metabolites. This allows for a more precise correlation between metabolic events and their downstream consequences on cellular genetic machinery. medchemexpress.cn

By using this compound, scientists can gain a much clearer understanding of the relationship between metabolism and toxicity, paving the way for the design of safer and more effective pharmaceuticals.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for characterizing Sulfamethoxypyridazine-d4?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) is critical for confirming deuteration at specific positions. High-resolution mass spectrometry (HRMS) validates isotopic purity, while reverse-phase HPLC with UV detection ensures chemical stability during analysis. Include calibration curves for deuterium quantification and cross-reference with non-deuterated analogs to confirm structural integrity .

Q. How should researchers optimize synthesis protocols for this compound to minimize isotopic dilution?

  • Methodological Answer : Use deuterated solvents (e.g., D2_2O or CD3_3OD) during synthesis to prevent proton exchange. Monitor reaction kinetics via time-resolved NMR to identify isotopic dilution thresholds. Document temperature, pH, and catalyst conditions systematically to ensure reproducibility. Include purity thresholds (>98% isotopic enrichment) in protocols .

Q. What stability testing conditions are essential for this compound in long-term storage?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (0–75% RH). Use HPLC-UV to track degradation products (e.g., sulfonamide cleavage). Report degradation kinetics using Arrhenius equations to predict shelf-life. Store samples in amber vials with desiccants to mitigate photolytic and hydrolytic effects .

Advanced Research Questions

Q. How can isotopic interference from deuterium affect quantitative analysis of this compound in pharmacokinetic studies?

  • Methodological Answer : Deuterium may alter retention times in LC-MS, requiring method validation with matrix-matched calibration standards. Use internal standards (e.g., 13^{13}C-labeled analogs) to correct for ion suppression/enhancement. Statistically compare deuterated vs. non-deuterated analogs using ANOVA to assess isotopic effects on bioavailability .

Q. What experimental designs resolve contradictions in reported metabolic pathways of this compound across species?

  • Methodological Answer : Employ cross-species microsomal assays (e.g., human, rat, and canine liver microsomes) under standardized CYP450 inhibition conditions. Use tandem mass spectrometry (MS/MS) to identify species-specific metabolites. Apply meta-analysis to published datasets, highlighting interspecies variability in hydroxylation and glucuronidation rates. Address discrepancies via sensitivity analysis in computational models .

Q. How should researchers design controls to validate the specificity of this compound in tracer-based assays?

  • Methodological Answer : Include three types of controls:

  • Isotopic controls : Non-deuterated Sulfamethoxypyridazine to assess background signal.
  • Matrix controls : Blank biological matrices (e.g., plasma, urine) to check for interference.
  • Process controls : Spiked recovery samples to quantify extraction efficiency.
    Validate using coefficient of variation (CV) <15% across triplicates .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC50_{50} values with 95% confidence intervals. Apply the Benjamini-Hochberg correction for multiple comparisons in omics datasets. Use Kaplan-Meier survival curves for longitudinal toxicity assessments, stratified by dose cohorts .

Q. How can researchers address variability in reported binding affinities of this compound to serum proteins?

  • Methodological Answer : Standardize equilibrium dialysis conditions (pH 7.4, 37°C) and pre-treat serum to remove endogenous ligands. Compare affinity across species using Scatchard plots. Report free drug concentrations alongside total values to clarify pharmacodynamic relevance. Cross-validate with surface plasmon resonance (SPR) for kinetic binding parameters .

Tables for Methodological Reference

Parameter Recommended Technique Key Considerations Reference
Isotopic PurityHRMSResolve d4d_4 vs. d3d_3 peaks; use lock-mass calibration
Metabolic StabilityLC-MS/MS with H/D exchangeMonitor deuterium loss in incubation buffers
Protein Binding AffinityEquilibrium Dialysis + SPRCorrect for nonspecific binding with blank membranes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.